molecular formula C13H12N2OS2 B4582903 3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B4582903
M. Wt: 276.4 g/mol
InChI Key: DMMBWKJJAJDNHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, including compounds similar to the one , often involves multi-component reactions that emphasize step economy and reduced catalyst loading for environmental sustainability. For instance, Shi et al. (2018) described a one-step synthesis method via a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, showcasing a green approach to synthesizing this class of compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by a fused ring system that includes a thieno[2,3-d] ring and a pyrimidin-4-one moiety. The crystal structure determination of similar compounds reveals a conformation that supports the potential for hydrogen bonding and stacking interactions, which are crucial for its chemical behavior and reactivity (Chen & Liu, 2019).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4-ones includes its ability to undergo various chemical transformations. For example, the synthesis of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors showcases the compound's versatility in reacting with different chemical groups for pharmaceutical applications (Golub et al., 2011).

Scientific Research Applications

Physicochemical Properties and Antimicrobial Activity

Researchers have investigated the physicochemical properties and antimicrobial activity of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds, which are related to the requested chemical structure, exhibit moderate and selective activity against Gram-positive bacterial strains. The study detailed their dissociation constants (pKa) and partition coefficients (log P), suggesting implications for antimicrobial activity and cytotoxicity based on their physicochemical properties (Candia et al., 2017).

Antimicrobial Investigations

Another study focused on the antimicrobial effects of thieno[2,3-d]pyrimidin-4-one derivatives, indicating different levels of antibacterial and antifungal effects. These findings highlight the potential of thieno[2,3-d]pyrimidin-4-one compounds in developing new antimicrobial agents, with certain derivatives showing inhibitory effects similar or superior to reference drugs like Tetracycline (Gaber et al., 2010).

Antiproliferative Evaluation

The antiproliferative activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones against cancer cell lines, including human breast cancer (MCF-7), has been explored. These compounds have shown to induce apoptotic cell death, suggesting their potential use in cancer therapy (Atapour-Mashhad et al., 2017).

Inhibitors of Human Protein Kinase CK2

Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and tested as inhibitors of human protein kinase CK2. This research has identified compounds with potent inhibitory activity, offering insights into the development of new pharmaceuticals targeting CK2 (Golub et al., 2011).

properties

IUPAC Name

11-methyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-3-7-17-13-14-11-10(12(16)15(13)2)8-5-4-6-9(8)18-11/h1H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMBWKJJAJDNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC#C)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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